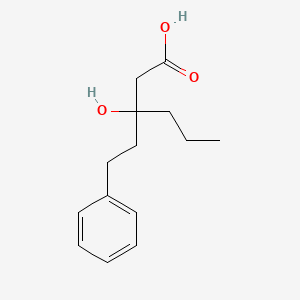

3-Hydroxy-3-(2-phenylethyl)hexanoic acid

説明

特性

分子式 |

C14H20O3 |

|---|---|

分子量 |

236.31 g/mol |

IUPAC名 |

3-hydroxy-3-(2-phenylethyl)hexanoic acid |

InChI |

InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16) |

InChIキー |

QUCVMTKZXVHNNT-UHFFFAOYSA-N |

正規SMILES |

CCCC(CCC1=CC=CC=C1)(CC(=O)O)O |

製品の起源 |

United States |

科学的研究の応用

Table 1: Synthesis Methods Overview

Pharmacological Applications

This compound serves primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections such as HIV. Its (R)-isomer has been identified as a precursor in the development of protease inhibitors that are effective against HIV strains .

Case Study: Anti-HIV Agents

Research has shown that derivatives of this compound can be transformed into potent anti-AIDS compounds. For instance, one study detailed a synthetic pathway leading to a protease inhibitor known to be effective against both HIV-1 and HIV-2 . The process involves multiple steps, including the formation of keto-esters and subsequent transformations to yield the final pharmacologically active compound.

Toxicological Studies

Safety assessments have been conducted on related compounds, providing insights into potential toxicity profiles for this compound. A study involving repeated-dose toxicity in rodents indicated that certain derivatives exhibited no observed adverse effect levels (NOAEL) at doses up to 500 mg/kg/day, suggesting a favorable safety profile for further development .

Table 2: Toxicology Findings Overview

類似化合物との比較

Table 1: Structural Features of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid and Analogues

| Compound Name | Key Functional Groups | Substitution Pattern | Applications |

|---|---|---|---|

| This compound | -OH, -CH₂CH₂C₆H₅ at C3 | Branched alkyl-aromatic substitution | Pharmaceuticals, fragrances, flavors |

| 3-Hydroxyhexanoic acid (CAS: 66997-60-2) | -OH at C3 | No aromatic substitution | Biodegradable polymers, microbial synthesis |

| (3R)-3-Hydroxy-3-methylhexanoic acid | -OH, -CH₃ at C3 | Methyl substitution | Metabolic studies, specialty chemicals |

| Hexanoic acid, 2-phenylethyl ester | Ester (-COO-) at C1, -CH₂CH₂C₆H₅ at C2 | Esterified phenylethyl group | Flavoring agent in ciders, wines |

| NCX 470 (CAS: N/A) | -NO₃ (nitrooxy), prostaglandin-derived ester | Complex ester with prostaglandin | Ocular hypertension treatment |

Pharmacological and Industrial Relevance

- NCX 470: Phase III trials show dose-dependent efficacy, with 0.065% NCX 470 lowering intraocular pressure by 8.5–10.2 mmHg vs. 7.7 mmHg for latanoprost .

- 6-Substituted Hexanoic Acids: Derivatives like 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid are intermediates in prodrug synthesis, emphasizing their versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?

- Methodological Answer : Synthesis can be achieved via bacterial fermentation using strains like Pseudomonas oleovorans or Delftia tsuruhatensis, which are known to produce structurally similar 3-hydroxyalkanoates. Fermentation conditions (e.g., carbon source, pH, temperature) must be optimized to favor the incorporation of phenylethyl side chains. Chemical synthesis routes, such as esterification of 3-hydroxyhexanoic acid with 2-phenylethanol, may also be explored. Purification typically involves solvent extraction followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using BSTFA) is effective for volatile derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative mode is suitable for non-volatile analysis. Calibration curves using deuterated internal standards (e.g., d₅-3-hydroxyhexanoic acid) improve accuracy. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction (SPE) for matrix cleanup .

Q. How does this compound interact with esterification pathways in aging or fermentation processes?

- Methodological Answer : The compound may participate in esterification with alcohols (e.g., ethanol) under acidic conditions, forming esters like 2-phenylethyl hexanoate. Kinetic studies using nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) can monitor reaction progress. For in vivo systems (e.g., microbial fermentation), isotopic labeling (¹³C or ²H) and metabolomic profiling (GC-MS) help trace pathway activity .

Advanced Research Questions

Q. How can contradictory data on the extraction efficiency of this compound from aqueous matrices be resolved?

- Methodological Answer : Discrepancies may arise from pH-dependent solubility or competing hydrogen-bonding interactions. A validated extraction model should account for:

- Organic phase selection : Fatty acids like hexanoic acid (logP ~1.9) improve partitioning .

- pH adjustment : Lowering pH to <3 enhances protonation, increasing hydrophobicity.

- Statistical validation : Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., solvent ratio, temperature) .

Q. What metabolic pathways involve this compound in plant or microbial systems?

- Methodological Answer : In plants, the compound may undergo β-oxidation to form acetyl-CoA derivatives, as observed with hexanoic acid in Cannabis sativa. Acyl-CoA synthetases catalyze activation, followed by degradation in peroxisomes. In microbial systems, isotope ratio mass spectrometry (IRMS) and RNA-seq can elucidate gene clusters (e.g., phaC for polyhydroxyalkanoate synthesis) .

Q. What experimental strategies can distinguish enantiomeric forms of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IG-U column) with polar organic mobile phases (methanol:acetonitrile) resolves (R)- and (S)-enantiomers. Circular dichroism (CD) spectroscopy or enzymatic assays using stereospecific dehydrogenases (e.g., R-3-hydroxyacyl-CoA dehydrogenase) provide complementary confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。